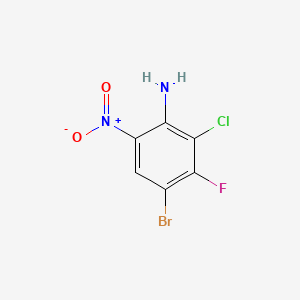

4-Bromo-2-chloro-3-fluoro-6-nitroaniline

Description

Positioning within Poly-Substituted Aniline (B41778) Chemistry

Poly-substituted anilines are a cornerstone of synthetic organic chemistry, serving as versatile intermediates in the preparation of a wide array of complex molecules. capes.gov.br The strategic placement of various functional groups on the aniline ring allows for precise control over the molecule's reactivity and physical properties. ysu.amnih.gov This class of compounds is fundamental in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. researchgate.netnih.gov

The subject compound, 4-Bromo-2-chloro-3-fluoro-6-nitroaniline (B6589439), is a quintessential example of a poly-substituted aniline designed for specific synthetic purposes. The substituents on the aromatic ring are not merely decorative; they are strategically placed to influence the molecule's chemical behavior. For instance, the amino group can be a directing group in electrophilic aromatic substitution reactions, while the halogens and the nitro group can be modified or can influence the reactivity of the entire molecule. libretexts.org The presence of multiple, distinct halogen atoms (bromine, chlorine, and fluorine) offers the potential for selective transformations at different positions on the ring, a highly desirable feature in multi-step organic synthesis.

The academic and industrial focus on halogenated nitroanilines stems from their utility as highly valuable intermediates. researchgate.net The selective catalytic reduction of halogenated nitroaromatic compounds is a widely employed method for the synthesis of halogenated anilines, which are crucial precursors for various products including pesticides, herbicides, drugs, pigments, and dyes. researchgate.netresearchgate.net

The rationale for investigating a molecule as heavily substituted as this compound is multifaceted:

Modulation of Reactivity: The electron-withdrawing nature of the nitro group and the halogens significantly influences the electron density of the aromatic ring. nih.gov This electronic effect, combined with the steric hindrance imposed by the substituents, can lead to highly regioselective reactions at other positions of the molecule.

Orthogonal Reactivity: The different halogens (Br, Cl, F) possess distinct reactivities, particularly in metal-catalyzed cross-coupling reactions. This allows for sequential and selective functionalization of the aromatic core, enabling the construction of complex molecular scaffolds from a single, versatile building block.

Precursors to Heterocyclic Compounds: Halogenated and nitrated anilines are common starting materials for the synthesis of a variety of heterocyclic compounds, which are prevalent in medicinal chemistry. The amino group can participate in cyclization reactions, while the halogens can be displaced by nucleophiles to form fused ring systems.

Physicochemical Property Tuning: The introduction of halogens and a nitro group can dramatically alter the physicochemical properties of the parent aniline molecule, including its acidity, lipophilicity, and metabolic stability. This is a critical aspect in the design of new drug candidates and functional materials. ysu.am

In essence, the combination of bromine, chlorine, fluorine, and a nitro group on an aniline scaffold creates a molecule with a rich and tunable chemical reactivity, making it an attractive substrate for the synthesis of novel and complex organic compounds.

Structure

3D Structure

Properties

Molecular Formula |

C6H3BrClFN2O2 |

|---|---|

Molecular Weight |

269.45 g/mol |

IUPAC Name |

4-bromo-2-chloro-3-fluoro-6-nitroaniline |

InChI |

InChI=1S/C6H3BrClFN2O2/c7-2-1-3(11(12)13)6(10)4(8)5(2)9/h1H,10H2 |

InChI Key |

KTSCKUHVAOXDMO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)Cl)N)[N+](=O)[O-] |

Origin of Product |

United States |

Methodologies for the Synthesis of 4 Bromo 2 Chloro 3 Fluoro 6 Nitroaniline

Multi-Step Synthetic Strategies from Precursor Aniline (B41778) Derivatives

A common and effective approach for synthesizing complex anilines involves a sequence of electrophilic aromatic substitution reactions on a simpler aniline precursor. The amino group's strong activating and ortho-, para-directing influence must be modulated, typically through conversion to an acetanilide, to prevent side reactions and control regioselectivity.

A hypothetical, yet chemically sound, synthetic route could commence from 3-fluoroaniline. The sequence would involve protection of the amino group, followed by sequential halogenation and nitration, and concluding with deprotection.

Proposed Synthetic Pathway:

| Step | Reaction | Reagents & Conditions | Intermediate Product |

| 1 | Acetylation (Protection) | Acetic anhydride, Sodium acetate | 3-Fluoroacetanilide |

| 2 | Bromination | Bromine in acetic acid or NBS | 4-Bromo-3-fluoroacetanilide |

| 3 | Chlorination | N-Chlorosuccinimide (NCS) in H₂SO₄ | 4-Bromo-2-chloro-3-fluoroacetanilide |

| 4 | Nitration | HNO₃, H₂SO₄ | 4-Bromo-2-chloro-3-fluoro-6-nitroacetanilide |

| 5 | Hydrolysis (Deprotection) | Acidic (e.g., HCl) or basic (e.g., NaOH) conditions | 4-Bromo-2-chloro-3-fluoro-6-nitroaniline (B6589439) |

Regioselective halogenation is critical for achieving the desired substitution pattern. The directing effects of the substituents on the aromatic ring guide the incoming electrophile.

Bromination: In the proposed pathway, the first halogenation is bromination of 3-fluoroacetanilide. The powerful ortho-, para-directing acetamido group (-NHCOCH₃) is the dominant directing influence. Bromine will be directed primarily to the position para to the acetamido group (C4), which is sterically accessible and electronically activated. The fluorine at C3 has a weaker ortho-, para-directing effect and is deactivating, thus having less influence on the outcome. Using reagents like N-Bromosuccinimide (NBS) can offer milder conditions compared to elemental bromine.

Chlorination: Following bromination, the introduction of chlorine onto 4-bromo-3-fluoroacetanilide presents a greater challenge due to the multiple substituents. The acetamido group remains the strongest activating and directing group. It directs the incoming chlorine electrophile to the available ortho positions (C2 and C6). The C2 position is sterically more hindered due to the adjacent fluorine atom, but it is electronically activated by both the acetamido and fluoro groups. The C6 position is less hindered. Precise control of reaction conditions would be necessary to favor substitution at the C2 position. Direct chlorination of unprotected anilines using reagents like copper(II) chloride in ionic liquids has been shown to be highly regioselective, typically favoring the para position, but methodologies for ortho-chlorination are also established. beilstein-journals.orgnih.gov

Directed Nitration: The final substitution is the introduction of the nitro group. At this stage, the aromatic ring (4-bromo-2-chloro-3-fluoroacetanilide) is heavily substituted and significantly deactivated by the three halogen atoms. However, the acetamido group is still a strong activator and will direct the nitronium ion (NO₂⁺) to its remaining open ortho position, C6. The reaction typically requires strong nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid, to overcome the deactivation of the ring.

Functional Group Interconversion: The concluding step is the hydrolysis of the acetamido protecting group to restore the primary amine. This is a standard functional group interconversion that can be achieved under either acidic or basic conditions. For instance, heating the nitroacetanilide intermediate with aqueous hydrochloric acid will cleave the amide bond to yield the final product, this compound.

Advanced Catalytic Approaches in C-X Bond Formation

While the classical multi-step synthesis described above is feasible, modern organic synthesis has seen the development of advanced catalytic methods for forming carbon-halogen (C-X) and carbon-nitrogen (C-N) bonds. These methods can offer alternative, potentially more efficient, routes.

Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful method for C-N bond formation by coupling an aryl halide with an amine source. galchimia.com In a hypothetical retrosynthetic analysis, one could envision forming the target molecule by aminating a pre-functionalized arene like 1,5-dibromo-2,3-dichloro-4-fluorobenzene. However, the synthesis of such a precursor would itself be a multi-step process.

More recent innovations include photoredox and cobalt-based dual catalytic systems that enable the synthesis of highly substituted anilines from the condensation of amines with functionalized cyclohexanones, followed by dehydrogenative aromatization. thieme-connect.com This non-canonical approach bypasses the selectivity issues often encountered in traditional electrophilic aromatic substitution. thieme-connect.comresearchgate.net While not yet documented for this specific molecule, these catalytic strategies represent the frontier of aniline synthesis and could potentially be adapted to construct complex targets like this compound.

Reaction Condition Optimization for Yield and Selectivity

Optimizing reaction conditions is paramount in any multi-step synthesis to maximize the yield and purity of the desired product at each stage. For the proposed synthesis of this compound, the halogenation and nitration steps are particularly critical for optimization.

Key parameters include:

Reagent Choice: For halogenation, switching between elemental halogens (Br₂, Cl₂), N-halosuccinimides (NBS, NCS), or metal halides (CuCl₂, CuBr₂) can significantly impact reactivity and regioselectivity. beilstein-journals.orggoogle.com

Solvent: The polarity and coordinating ability of the solvent can influence the reaction rate and the selectivity. For example, using ionic liquids as solvents for halogenation with copper halides has been shown to improve yield and regioselectivity under mild conditions. nih.gov

Temperature: Electrophilic aromatic substitutions are sensitive to temperature. Lower temperatures often increase selectivity by favoring the thermodynamically more stable product and minimizing side reactions.

Catalyst: While not always required, Lewis acid or Brønsted acid catalysts can be used to enhance the electrophilicity of the halogenating or nitrating agent, thereby increasing the reaction rate.

The following table illustrates a hypothetical optimization study for the chlorination of 4-Bromo-3-fluoroacetanilide (Step 3), a crucial step where regioselectivity is a primary concern.

Hypothetical Optimization of Chlorination (Step 3):

| Entry | Chlorinating Agent | Solvent | Temperature (°C) | Additive/Catalyst | Hypothetical Yield of C2 Isomer (%) |

| 1 | Cl₂ | Acetic Acid | 25 | None | 45 |

| 2 | NCS | Acetic Acid | 25 | None | 55 |

| 3 | NCS | H₂SO₄ | 0 | None | 70 |

| 4 | CuCl₂ | [HMIM]Cl (Ionic Liquid) | 40 | None | 65 |

| 5 | SO₂Cl₂ | Acetonitrile | 25 | AlCl₃ | 50 |

Chemical Reactivity and Transformation Pathways of 4 Bromo 2 Chloro 3 Fluoro 6 Nitroaniline

Reactivity of the Nitro Functional Group (e.g., Reduction to Amine)

The nitro group is a versatile functional group in organic synthesis, primarily due to its strong electron-withdrawing nature and its ability to be readily transformed into other functionalities, most notably an amino group. nih.govrsc.org The reduction of the nitro group in aromatic compounds is a fundamental and widely utilized transformation. sci-hub.st

The conversion of the nitro group in 4-bromo-2-chloro-3-fluoro-6-nitroaniline (B6589439) to an amine group is a key reaction, yielding 4-bromo-2-chloro-3-fluoro-benzene-1,6-diamine. This transformation significantly alters the electronic properties of the aromatic ring, converting a strongly deactivated position into one that is highly activated. The reduction can be achieved through various methods, with catalytic hydrogenation being one of the most common on an industrial scale. sci-hub.st Other methods include the use of metals in acidic media or transfer hydrogenation.

A critical aspect of this transformation is chemoselectivity, ensuring that the halogen substituents remain intact. Many modern reduction protocols exhibit high functional group tolerance, allowing for the selective reduction of the nitro group in the presence of aryl halides. organic-chemistry.org For instance, methods using reagents like polymethylhydrosiloxane (B1170920) (PMHS) with a palladium catalyst or certain metal-free systems have been shown to be effective for reducing nitroarenes while preserving halogens and other reducible functional groups. organic-chemistry.org

Table 1: Common Methods for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Hydrogen Source | Typical Conditions | Chemoselectivity Notes |

|---|---|---|---|

| Pd/C, PtO₂, Raney Ni | H₂ gas | Room temperature to moderate heat, atmospheric to high pressure | Highly efficient; may cause dehalogenation (especially of bromo and iodo groups) under harsh conditions. |

| Pd/C | Hydrazine (N₂H₄), Formic acid, Ammonium formate | Room temperature to reflux | Generally milder than direct hydrogenation, often preserving halo substituents. organic-chemistry.org |

| Fe, Zn, Sn, SnCl₂ | HCl, Acetic Acid | Reflux | Classic method; requires stoichiometric amounts of metal and acidic workup. |

| Sodium borohydride (B1222165) (NaBH₄) / Lewis Acid | Hydride transfer | Varies with Lewis acid | Can be selective depending on the system used. |

| Samarium(II) Iodide (SmI₂) | Electron transfer | Room temperature | Effective for some substituted nitroarenes, though yields can be variable with bromo analogues. sci-hub.st |

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups. libretexts.org The nitro group in the title compound strongly activates the ring towards nucleophilic attack, particularly at the ortho (C2-chloro) and para (C4-bromo) positions. libretexts.orgwikipedia.org The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

The relative reactivity of the halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. This order is inverse to that seen in Sₙ1 and Sₙ2 reactions and is attributed to the electronegativity of the halogen. The highly electronegative atom polarizes the carbon-halogen bond, making the carbon atom more electrophilic and thus more susceptible to the initial, rate-determining nucleophilic attack. youtube.com

In this compound, the C2-Cl and C4-Br bonds are activated by the ortho/para nitro group. The C3-F bond is meta to the nitro group and is therefore not significantly activated for SNAr. libretexts.org Between the activated chloro and bromo positions, the chloro group at the C2 position would generally be expected to be more reactive than the bromo group at C4, assuming electronic factors dominate. However, steric hindrance from the adjacent amino and fluoro groups could influence the actual reactivity. Regioselective substitution can often be achieved by controlling reaction conditions. nih.gov

Table 2: Predicted Reactivity of Halogen Positions in SNAr Reactions

| Position | Halogen | Relation to Nitro Group | Activation Status | Predicted Reactivity |

|---|---|---|---|---|

| C2 | Chloro | ortho | Activated | High |

| C3 | Fluoro | meta | Not Activated | Very Low |

| C4 | Bromo | para | Activated | Moderate to High |

Electrophilic Aromatic Substitution (EAS) Reactivity Profiling

Electrophilic aromatic substitution (EAS) involves the substitution of a proton on the aromatic ring with an electrophile. byjus.com The reactivity of the ring towards EAS is governed by the electronic nature of the substituents already present. Electron-donating groups activate the ring, while electron-withdrawing groups deactivate it. libretexts.org

The aromatic ring of this compound is heavily substituted with a mix of activating and deactivating groups.

-NH₂ (Amino): A very strong activating group and an ortho-, para-director. byjus.comchemistrysteps.com

-NO₂ (Nitro): A very strong deactivating group and a meta-director. wikipedia.org

-Br, -Cl, -F (Halogens): Deactivating groups (due to induction) but are ortho-, para-directors (due to resonance). libretexts.org

The combined effect of one strong activator, one strong deactivator, and three deactivators makes the ring significantly electron-deficient and thus highly unreactive towards electrophilic attack. libretexts.orglibretexts.org The only available position for substitution is C5. The directing effects of the substituents towards this position are conflicting. While the halogens at C2, C3, and C4 all direct (as a minor resonance contributor) to the C5 position, the powerful activating amino group does not. Therefore, forcing an EAS reaction to occur at C5 would likely require extremely harsh conditions and may result in low yields or decomposition. libretexts.org

Table 3: Influence of Substituents on EAS Reactivity

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Influence |

|---|---|---|---|---|

| -NH₂ | C1 | Electron-Donating (Resonance) | Strongly Activating | ortho, para (to C2, C4, C6) |

| -Cl | C2 | Electron-Withdrawing (Inductive) | Deactivating | ortho, para (to C1, C3, C5) |

| -F | C3 | Electron-Withdrawing (Inductive) | Deactivating | ortho, para (to C2, C4, C5) |

| -Br | C4 | Electron-Withdrawing (Inductive) | Deactivating | ortho, para (to C1, C3, C5) |

| -NO₂ | C6 | Electron-Withdrawing (Resonance & Inductive) | Strongly Deactivating | meta (to C2, C4) |

Cross-Coupling Reactions Involving Haloaromatic Moieties (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The presence of three different halogens on the this compound ring offers opportunities for selective functionalization. The typical order of reactivity for aryl halides in these reactions is I > Br > OTf > Cl > F. researchgate.net This selectivity allows for the stepwise modification of the molecule.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron compound. nih.govlibretexts.org The C4-Br bond is the most likely site for initial reaction under standard Suzuki conditions, allowing for the introduction of an aryl, alkyl, or vinyl group while preserving the C-Cl and C-F bonds. nih.govrsc.org

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org Similar to the Suzuki coupling, the greater reactivity of the C-Br bond would enable selective alkynylation at the C4 position. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine, amide, or related compound. libretexts.orgorganic-chemistry.org Selective amination at the C4-Br position is highly feasible, taking advantage of the differential reactivity of the carbon-halogen bonds. nih.gov

By carefully selecting the palladium catalyst, ligand, base, and reaction temperature, it is possible to control which halogen participates in the reaction, enabling a sequential and regioselective synthesis strategy.

Table 4: Predicted Selectivity in Cross-Coupling Reactions

| Reaction | Coupling Partner | Most Reactive Site | Rationale for Selectivity |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acids/esters | C4-Br | The C-Br bond is significantly more reactive than C-Cl or C-F towards oxidative addition to Pd(0). researchgate.net |

| Sonogashira | Terminal alkynes | C4-Br | Reactivity order for oxidative addition (Br > Cl > F) dictates selectivity. libretexts.org |

| Buchwald-Hartwig | Amines, Amides | C4-Br | Selective amination of aryl bromides in the presence of aryl chlorides is well-established. nih.gov |

Spectroscopic Analysis and Structural Elucidation of 4 Bromo 2 Chloro 3 Fluoro 6 Nitroaniline

Vibrational Spectroscopy for Characteristic Group Identification (FTIR, FT-Raman)

No experimental Fourier-transform infrared (FTIR) or Fourier-transform Raman (FT-Raman) spectra for 4-Bromo-2-chloro-3-fluoro-6-nitroaniline (B6589439) have been found in published literature. This analysis would typically identify characteristic vibrational frequencies for the N-H stretches of the aniline (B41778) group, C-N, C-X (halogen), and N-O stretches of the nitro group, as well as aromatic ring vibrations, providing insight into the molecular structure.

High-Resolution Mass Spectrometry for Elemental Composition Determination

There is no available high-resolution mass spectrometry (HRMS) data for this compound. HRMS analysis would provide a highly accurate mass-to-charge ratio, which serves to confirm the elemental composition and molecular formula (C₆H₃BrClFN₂O₂) of the compound.

X-ray Crystallographic Analysis of Molecular and Crystal Structure

A search for single-crystal X-ray diffraction studies on this compound yielded no results. Consequently, information regarding its solid-state structure, including bond lengths, bond angles, and intermolecular interactions, is not available.

Bond Lengths, Bond Angles, and Dihedral Angles

No crystallographic data is available to generate a table of geometric parameters.

Computational Chemistry and Theoretical Investigations of 4 Bromo 2 Chloro 3 Fluoro 6 Nitroaniline

Electronic Structure Calculations (DFT, Ab Initio Methods)

Geometry Optimization and Conformational Analysis

No published data available.

Molecular Orbital Analysis (HOMO-LUMO Energies and Contributions)

No published data available.

Vibrational Frequency Calculations and Spectral Simulation

No published data available.

Electrostatic Potential Surface (MEP) Mapping and Charge Distribution Analysis

No published data available.

Prediction of Reactivity and Mechanistic Insights through Quantum Descriptors

No published data available.

Non-Linear Optical (NLO) Property Assessment

No published data available.

Applications in Advanced Organic Synthesis and Material Science As a Precursor

Utilization as a Synthetic Intermediate for Complex Molecules

The presence of multiple reactive sites on the 4-Bromo-2-chloro-3-fluoro-6-nitroaniline (B6589439) molecule, including the amine group and the variously substituted aromatic ring, theoretically makes it a valuable intermediate for the synthesis of complex organic structures. Halogen atoms can be targeted for cross-coupling reactions, the nitro group can be reduced to an amine for further functionalization, and the existing amino group can participate in a wide range of transformations.

While halogenated and nitrated anilines are commonly employed as precursors for the synthesis of nitrogen-containing heterocycles, specific methodologies detailing the use of this compound for this purpose are not readily found in the examined literature. In principle, the amino group, following potential reduction of the nitro group to a diamine, could undergo cyclization reactions with various electrophiles to form a range of heterocyclic systems. However, documented examples of such transformations for this particular compound are not available.

The synthesis of novel aromatic systems often relies on the strategic functionalization of substituted benzene (B151609) rings. Halogenated aromatic compounds are key intermediates in the preparation of bioactive substances. researchgate.net The bromo and chloro substituents on this compound could potentially be utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds, thereby constructing more complex aromatic architectures. Nevertheless, specific research demonstrating these applications for this compound is not apparent.

Development of Functional Materials through Derivatization

The derivatization of specialized aromatic compounds is a common strategy for the development of functional materials with tailored electronic, optical, or thermal properties. The combination of electron-withdrawing (nitro, chloro, fluoro) and electron-donating (amino) groups, along with the heavy bromo atom, could impart unique characteristics to polymers or molecular materials derived from this compound. However, there is a lack of published research on the derivatization of this specific compound for the creation of functional materials.

Strategies for Chemical Library Synthesis Based on the Compound Scaffold

The structural complexity and multiple points for diversification on the this compound scaffold make it a theoretical candidate for the synthesis of chemical libraries for drug discovery and other screening purposes. Different functional groups could be selectively introduced at the halogen positions and the amino/nitro groups to generate a diverse set of related molecules. Despite this potential, there are no specific reports of its use in combinatorial chemistry or the generation of chemical libraries found in the surveyed scientific databases.

Comparative Academic Studies with Analogous Halogenated Nitroanilines

Structural and Electronic Effects of Varied Halogen Substitution Patterns

The relative strength of these two effects varies down the group. Fluorine, being the most electronegative, has the strongest inductive effect. However, its 2p orbitals overlap effectively with the 2p orbitals of carbon, leading to a significant resonance effect, which can make fluorobenzene (B45895) an activating group at the para position under certain conditions. ijrar.org In contrast, heavier halogens like bromine have a weaker inductive pull but also a less effective resonance donation due to poorer orbital overlap. ijrar.org

| Halogen | Inductive Effect (-I) | Resonance Effect (+M) | Key Influence on Aniline (B41778) Ring |

| Fluorine (F) | Strong | Moderate (effective orbital overlap) | Strong electron withdrawal, but can be para-activating in some contexts. ijrar.org |

| Chlorine (Cl) | Moderate | Weak | Primarily deactivating through induction. pressbooks.pub |

| Bromine (Br) | Moderate | Weak | Deactivating, with weaker resonance donation than fluorine. pressbooks.pub |

Influence of Nitro and Amino Group Positions on Reactivity Profiles

The amino (-NH2) and nitro (-NO2) groups have powerful and opposing electronic effects that profoundly influence the reactivity of the aromatic ring. The amino group is a strong activating group, donating electron density to the ring through resonance (+M effect), particularly at the ortho and para positions. ijrar.orgrsc.org This increases the ring's nucleophilicity, making it more susceptible to electrophilic attack. rsc.org

Conversely, the nitro group is one of the strongest deactivating groups. It withdraws electron density from the ring through both a strong inductive effect (-I) and a powerful resonance effect (-M). researchgate.netrsc.org This withdrawal is most pronounced at the ortho and para positions, which makes the meta position the least deactivated and therefore the preferred site for electrophilic attack on nitrobenzene. rsc.org

In 4-Bromo-2-chloro-3-fluoro-6-nitroaniline (B6589439), the amino group is at position 1 and the nitro group is at position 6 (ortho to the amino group). The activating, ortho-para directing influence of the amino group is in direct competition with the deactivating effect of the nitro group and the halogens. The presence of the nitro group significantly reduces the activating strength of the amino group by withdrawing the electron density it donates. Furthermore, in strongly acidic media, the amino group can be protonated to form an anilinium ion (-NH3+). shaalaa.comncert.nic.in This protonated group is strongly deactivating and meta-directing, which can substantially alter the molecule's reactivity profile and the outcome of reactions like nitration. shaalaa.com The relative positions of these two groups are therefore critical in determining which sites on the ring are most susceptible to either electrophilic or nucleophilic attack.

Structure-Reactivity Correlations in Poly-Substituted Aniline Systems

The Hammett equation and other linear free-energy relationships (LFER) are frequently used to quantify these effects. nih.gov However, in systems with multiple substituents that can interact through resonance, simple additive models may fail, leading to non-linear Hammett plots. nih.govresearchgate.net This indicates a potential change in the reaction mechanism or the rate-determining step as the electronic nature of the substituents is varied. researchgate.net

For this compound, the cumulative effect of three deactivating halogens and a strongly deactivating nitro group makes the aromatic ring highly electron-deficient. This significantly tempers the activating effect of the amino group. The high degree of substitution also introduces considerable steric hindrance, which can influence the regioselectivity of reactions by blocking access to certain positions. The study of analogous compounds shows that the basic strength of the aniline nitrogen is also affected; the presence of multiple electron-withdrawing groups reduces the availability of the nitrogen lone pair, thereby decreasing basicity. nih.gov

Intermolecular Interactions and Crystal Packing Differences in Analogs

The solid-state structure of halogenated nitroanilines is governed by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking. mdpi.comnih.gov The specific nature and hierarchy of these interactions dictate the final crystal packing arrangement. Crystal engineering principles are often used to understand and predict these structures. ias.ac.in

In aniline derivatives, the N-H protons of the amino group are effective hydrogen bond donors, while the oxygen atoms of the nitro group and the nitrogen of the amino group can act as acceptors. nih.govresearchgate.net This often leads to the formation of robust N-H···O or N-H···N hydrogen-bonded networks that define the primary supramolecular structure. nih.govresearchgate.net

Q & A

Basic: What are the optimal synthetic routes for 4-Bromo-2-chloro-3-fluoro-6-nitroaniline, and how can purity be maximized?

Methodological Answer:

Synthesis typically involves sequential halogenation and nitration of aniline derivatives. A recommended approach is:

Initial Bromination : Use N-bromosuccinimide (NBS) under controlled acidic conditions to introduce bromine at the para position .

Chlorination/Fluorination : Employ electrophilic substitution with Cl₂ (in FeCl₃) and HF-pyridine for regioselective chloro/fluoro addition .

Nitration : Use mixed HNO₃/H₂SO₄ at low temperatures (0–5°C) to minimize side reactions .

Purity Optimization :

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate).

- Final recrystallization in ethanol/water yields >95% purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

¹H/¹³C NMR : Assign signals using DEPT-135 and HSQC for halogen-induced deshielding (e.g., nitro groups cause downfield shifts ~8.5 ppm for aromatic protons) .

Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with isotopic patterns matching Br/Cl (e.g., m/z 283.89 for C₆H₃BrClFN₂O₂) .

X-ray Crystallography : Use SHELXL (via WinGX suite) for structure refinement. Heavy atoms (Br, Cl) enhance diffraction but require careful treatment of anisotropic displacement parameters .

Advanced: How do substituents (Br, Cl, F, NO₂) influence electronic structure and reactivity in cross-coupling reactions?

Methodological Answer:

- DFT Studies : Apply hybrid functionals (e.g., B3LYP with exact exchange terms) to model electron-withdrawing effects. The nitro group reduces HOMO energy (-7.2 eV), making the ring less nucleophilic, while halogens modulate charge distribution .

- Reactivity : Bromine acts as a leaving group in Suzuki-Miyaura couplings (Pd catalysis), but competing dehalogenation can occur. Fluorine’s electronegativity stabilizes intermediates, reducing side reactions. Optimize using Pd(OAc)₂/XPhos in THF/water (80°C, 12h) .

Advanced: How to resolve contradictory spectral data (e.g., ambiguous NOE correlations or unexpected coupling constants)?

Methodological Answer:

2D NMR : Use NOESY to distinguish between ortho/para substituents. For example, fluorine’s strong deshielding effect may obscure NOE signals, requiring longer mixing times (≥400 ms) .

Computational Validation : Compare experimental NMR shifts with DFT-calculated values (GIAO method, B3LYP/6-311+G(d,p)). Discrepancies >0.5 ppm suggest misassignment .

Advanced: What strategies improve crystal structure refinement for heavy-atom-containing derivatives?

Methodological Answer:

Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–0.9 Å) to enhance Bragg spot clarity for Br/Cl atoms .

Refinement in SHELXL :

- Apply TWIN/BASF commands for twinned crystals.

- Constrain anisotropic displacement parameters (ADPs) for halogens using ISOR .

- Validate with R₁ < 5% and wR₂ < 12% .

Advanced: How to design kinetic studies to probe substituent effects on nucleophilic aromatic substitution (NAS)?

Methodological Answer:

Variable-Temperature Kinetics : Use stopped-flow UV-Vis to monitor reaction rates (e.g., displacement of Br⁻ by piperidine in DMSO).

Hammett Analysis : Correlate σₚ values of substituents (NO₂: +1.27, F: +0.06) with ln(k). A steeper slope (ρ ≈ 3.5) indicates strong electronic control .

Isotopic Labeling : Track ¹⁸O in nitro groups via FTIR to assess leaving-group participation .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.